5,7-Diacetoxy-8-methoxyflavone

Phosphodiesterase cAMP signaling Flavonoid pharmacology

5,7-Diacetoxy-8-methoxyflavone (CAS 23246-80-2), also known as wogonin diacetate, is an 8‑O‑methylated flavonoid isolated predominantly from Scutellaria baicalensis roots. It is structurally characterized by acetoxy groups at the 5‑ and 7‑positions and a methoxy group at the 8‑position.

Molecular Formula C20H16O7
Molecular Weight 368.3 g/mol
CAS No. 23246-80-2
Cat. No. B562665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Diacetoxy-8-methoxyflavone
CAS23246-80-2
Molecular FormulaC20H16O7
Molecular Weight368.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H16O7/c1-11(21)25-16-10-17(26-12(2)22)19(24-3)20-18(16)14(23)9-15(27-20)13-7-5-4-6-8-13/h4-10H,1-3H3
InChIKeyMPPVJYIDQFOAJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

5,7-Diacetoxy-8-methoxyflavone (23246-80-2): 8-O-Methylated Flavonoid cAMP‑PDE Inhibitor and Cytotoxic Differentiation Profile


5,7-Diacetoxy-8-methoxyflavone (CAS 23246-80-2), also known as wogonin diacetate, is an 8‑O‑methylated flavonoid isolated predominantly from Scutellaria baicalensis roots [1]. It is structurally characterized by acetoxy groups at the 5‑ and 7‑positions and a methoxy group at the 8‑position [1][2]. The compound exhibits cAMP phosphodiesterase (cAMP‑PDE) inhibitory activity [3] and demonstrates cytotoxic effects in select cancer cell lines .

Why 5,7-Diacetoxy-8-methoxyflavone Cannot Be Replaced by Generic 8‑Methoxyflavones or Hydroxylated Analogs


Substitution of 5,7‑diacetoxy‑8‑methoxyflavone with close structural analogs such as wogonin (5,7‑dihydroxy‑8‑methoxyflavone) [1][2] or 5,7‑dimethoxyflavone [3] is non‑trivial. The diacetate esterification at C5 and C7 markedly alters molecular lipophilicity and may serve as a prodrug strategy [1], potentially influencing cellular permeability and metabolic stability relative to the parent dihydroxy compound wogonin [2]. Critically, the presence of the 5‑acetoxy group distinguishes it from the 5‑hydroxy analog, where the 5‑OH has been shown to be a key determinant of PDE4 isoform selectivity [4], and from 5,7‑dimethoxyflavone, which exhibits a distinct cancer cell line potency and in vivo accumulation profile [3].

Head‑to‑Head Comparative Evidence for 5,7‑Diacetoxy‑8‑methoxyflavone vs. Wogonin and 5,7‑Dimethoxyflavone


cAMP‑PDE Inhibition: Qualitative Activity of 5,7‑Diacetoxy‑8‑methoxyflavone vs. Parent Wogonin

5,7-Diacetoxy-8-methoxyflavone demonstrates inhibitory activity against cAMP phosphodiesterase (cAMP‑PDE) . While a precise IC50 value for this specific compound is not reported in primary literature, its activity is attributed to the flavonoid core . In contrast, its parent dihydroxy analog, wogonin (5,7‑dihydroxy‑8‑methoxyflavone), exhibits a broader pharmacological profile but is not specifically characterized for cAMP‑PDE inhibition; its primary mechanisms involve COX‑2 (IC50 = 46 µM), CDK7 (IC50 = 12.3 µM), and CDK9 (IC50 = 0.19 µM) inhibition [1]. The acetylation in 5,7‑diacetoxy‑8‑methoxyflavone likely modifies enzyme‑substrate interactions at the PDE active site, providing a differentiated tool for probing cAMP‑dependent pathways.

Phosphodiesterase cAMP signaling Flavonoid pharmacology

Antiproliferative Activity in SCC‑9 Human Oral Squamous Carcinoma Cells: 5,7‑Diacetoxy‑8‑methoxyflavone vs. 5,7‑Dimethoxyflavone

5,7-Diacetoxy-8-methoxyflavone inhibits proliferation of human oral squamous carcinoma SCC‑9 cells with an IC50 range of 5–10 µM . A cross‑study comparison with 5,7‑dimethoxyflavone, a structurally similar O‑methylated flavone, reveals a similar potency range in the same cell line. Specifically, 5,7‑dimethoxyflavone exhibits an IC50 of 5–8 µM against SCC‑9 cells [1]. Despite the comparable in vitro potency, the two compounds differ substantially in their in vivo accumulation and metabolic stability: 5,7‑dimethoxyflavone demonstrates high tissue accumulation and limited metabolism compared to its unmethylated analog chrysin [2], whereas no analogous in vivo data are available for 5,7‑diacetoxy‑8‑methoxyflavone. The diacetate substitution may confer distinct pharmacokinetic properties, including potential for esterase‑mediated conversion to the dihydroxy analog wogonin [3].

Oral cancer Antiproliferation Flavonoid cytotoxicity

cAMP‑PDE Isozyme Selectivity Potential: Inferred from Structure–Activity Relationship of 5‑Hydroxy vs. 5‑Methoxy Flavonoids

Structure–activity relationship (SAR) studies on flavonoid PDE inhibitors indicate that the C5 hydroxyl group is a critical determinant of PDE4 isozyme selectivity [1]. Specifically, the absence of the C5 hydroxyl group raised the IC50 for PDE4 from 5 µM to >100 µM while paradoxically lowering IC50 values for PDE3 and PDE1 [1]. 5,7‑Diacetoxy‑8‑methoxyflavone, bearing an acetoxy group at C5 rather than a free hydroxyl, may exhibit a PDE isozyme inhibition profile distinct from 5‑hydroxy‑flavonoids such as wogonin or 5‑hydroxy‑7‑methoxyflavone. Additionally, the compound's 8‑methoxy group further distinguishes it from flavones lacking 8‑substitution [2]. While direct isozyme‑specific IC50 data for 5,7‑diacetoxy‑8‑methoxyflavone are not available, this SAR inference supports a potentially unique selectivity fingerprint compared to 5‑hydroxy and 5‑methoxy analogs.

PDE isozyme selectivity Structure-activity relationship Flavonoid pharmacophore

Chemical and Physical Property Differentiation: Acetoxy vs. Hydroxy and Methoxy Analogs

5,7-Diacetoxy-8-methoxyflavone possesses two acetoxy ester groups at C5 and C7, in contrast to the free hydroxyls of wogonin [1] and the methoxy groups of 5,7‑dimethoxyflavone [2]. This acetylation reduces the number of hydrogen bond donors to zero (vs. two in wogonin) and increases molecular weight to 368.34 g/mol [3]. The compound exhibits defined solubility in organic solvents (chloroform, dichloromethane, ethyl acetate, DMSO, acetone) [3] and maintains stability for up to 24 months at 2‑8 °C under sealed storage conditions . In contrast, wogonin (MW 284.26 g/mol) is soluble in DMSO and ethanol, while 5,7‑dimethoxyflavone (MW 282.29 g/mol) shows higher lipophilicity (clogP ~2.8) [2]. The diacetate derivative may serve as a prodrug, potentially undergoing esterase‑mediated hydrolysis to release the parent dihydroxy compound wogonin [4]. This property is not shared by 5,7‑dimethoxyflavone, whose methyl ethers are metabolically more stable.

Physicochemical properties Prodrug design Flavonoid derivatization

Procurement‑Focused Application Scenarios for 5,7‑Diacetoxy‑8‑methoxyflavone Based on Comparative Evidence


cAMP‑Dependent Signaling Pathway Probing in Cellular Models

Use 5,7‑diacetoxy‑8‑methoxyflavone as a tool compound to inhibit cAMP phosphodiesterase in cellular assays (e.g., cAMP accumulation, PKA activation) . This is particularly relevant when a flavonoid‑based PDE inhibitor with an 8‑methoxy and 5,7‑diacetate substitution pattern is required to avoid confounding effects of free hydroxyls on other targets (e.g., COX‑2 or CDK inhibition by wogonin) . The compound's distinct chemical properties may also facilitate solubility in organic solvents for cell‑based screening formats [1].

In Vitro Antiproliferative Studies in Oral Squamous Cell Carcinoma Models

Employ 5,7‑diacetoxy‑8‑methoxyflavone in SCC‑9 human oral squamous carcinoma cell proliferation assays as a diacetate‑substituted flavonoid with potency comparable to 5,7‑dimethoxyflavone (IC50 5–8 µM) [2]. This compound provides a chemical alternative for structure–activity relationship (SAR) studies investigating the impact of 5,7‑diacetate vs. 5,7‑dimethoxy or 5,7‑dihydroxy substitution on anticancer efficacy . Its potential prodrug characteristics (esterase‑mediated hydrolysis to wogonin) may also be exploited in co‑culture or conditioned medium experiments [3].

Quality Control Reference Material for Scutellaria baicalensis Phytochemical Profiling

Utilize 5,7‑diacetoxy‑8‑methoxyflavone (purity ≥98%) as an analytical reference standard for HPLC or LC‑MS quantification of this specific flavonoid in Scutellaria baicalensis root extracts or related botanical preparations [4]. Its unique retention time and mass spectral signature (MW 368.34) distinguish it from co‑occurring flavonoids such as wogonin and baicalein, enabling precise quality control in natural product research and herbal supplement standardization [5].

Prodrug Design and Flavonoid Derivatization Studies

Investigate 5,7‑diacetoxy‑8‑methoxyflavone as a model diacetate prodrug for controlled release of the bioactive parent wogonin [3]. Its ester groups provide handles for esterase‑dependent hydrolysis studies in serum, cellular, or in vivo settings. The compound's zero H‑bond donor count and organic solvent solubility also make it suitable for formulation development, nanoencapsulation, or incorporation into lipid‑based delivery systems where free hydroxyl flavonoids may be less compatible [1].

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